molecular formula C47H53FN2O6 B016614 tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 163217-68-3

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No. B016614
M. Wt: 760.9 g/mol
InChI Key: LKMXIMMZUBCVBP-LJEWAXOPSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds involves multi-step organic reactions, starting from commercially available or specially synthesized intermediates. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate for biologically active compounds, was established through acylation, nucleophilic substitution, and reduction from 4-fluoro-2-methoxy-5-nitroaniline, with the structures confirmed by MS and 1H NMR, and a total yield of 81% (Zhao et al., 2017). Another key intermediate for atorvastatin synthesis, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, was synthesized via the Henry reaction, O-acetylation, and sodium borohydride reduction, demonstrating an innovative approach to synthesizing complex intermediates (Rádl, 2003).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods such as NMR and mass spectrometry, as well as X-ray diffraction studies for crystalline compounds. The characterization of intermediates and target molecules confirms the successful synthesis of the desired compounds. For instance, the structure of synthesized compounds in related studies was confirmed through 1H NMR, IR, elementary analysis, and MS, ensuring the accuracy of the synthetic method and the identity of the synthesized compound (Lei, 2010).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl carbamate derivatives can be complex and highly specific, targeting the introduction or modification of functional groups to achieve desired properties. Phosphine-catalyzed [3+2] annulation reactions, for example, are used to synthesize tert-butyl carbamate derivatives with precise structural configurations, demonstrating the compound's versatility in organic synthesis (Andrews & Kwon, 2012).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and functional groups. Analyzing the physical properties of similar compounds can provide insights into their behavior in different environments and their suitability for specific applications.

Chemical Properties Analysis

The chemical properties of tert-butyl carbamate derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their complex structures. Studies on similar compounds have shown that the presence of tert-butyl and carbamate groups can significantly affect the compound's chemical behavior, offering unique reactivities and potential for further functionalization (Yavari et al., 2003).

Scientific Research Applications

Synthesis in Pharmaceutical Compounds

This compound is a key intermediate in the synthesis of atorvastatin, a widely used HMG-CoA reductase inhibitor. Rádl (2003) describes a new synthesis method for this intermediate, focusing on the Henry reaction and subsequent steps leading to its production (Rádl, 2003). Furthermore, Estévez, Villacampa, and Menéndez (2014) detail a concise synthesis of atorvastatin lactone under high-speed vibration milling conditions, highlighting the compound's role in producing atorvastatin calcium (Estévez, Villacampa, & Menéndez, 2014).

Efficient Asymmetric Synthesis

Vempala et al. (2022) report an efficient asymmetric synthesis of this compound, showcasing its utility as a precursor in atorvastatin calcium production. Their approach uses commercially available, non-expensive starting materials, indicating potential for industrial-scale production (Vempala et al., 2022).

Improved Synthesis Processes

Xiong et al. (2014) developed an improved synthesis method for this compound, which is crucial for supplying the chiral side-chain of atorvastatin. Their approach involves a Blaise reaction and Raney Ni catalyzed hydrogenation, yielding high chemical and enantiomeric purity (Xiong et al., 2014).

Safety And Hazards

This would involve predicting possible hazards associated with the compound, such as toxicity, flammability, etc.


Future Directions

This would involve discussing possible future research directions, such as new synthetic routes, applications, etc.


Please consult with a qualified chemist or researcher for a detailed analysis.


properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-36-22-24-37(25-23-36)53-30-32-14-10-8-11-15-32)41(33-16-12-9-13-17-33)44(34-18-20-35(48)21-19-34)50(43)27-26-38-28-39(55-47(6,7)54-38)29-40(51)56-46(3,4)5/h8-25,31,38-39H,26-30H2,1-7H3,(H,49,52)/t38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMXIMMZUBCVBP-LJEWAXOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442310
Record name tert-Butyl [(4R,6R)-6-{2-[3-{[4-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

CAS RN

163217-68-3
Record name 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[[[4-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163217-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4R,6R)-6-{2-[3-{[4-(benzyloxy)phenyl]carbamoyl}-5-(4-fluorophenyl)-4-phenyl-2-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 4
Reactant of Route 4
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 6
Reactant of Route 6
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

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